(S)-2-Amino-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-propionamide
CAS No.:
Cat. No.: VC13480149
Molecular Formula: C13H27N3O
Molecular Weight: 241.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H27N3O |
|---|---|
| Molecular Weight | 241.37 g/mol |
| IUPAC Name | (2S)-2-amino-N-[2-[methyl(propan-2-yl)amino]cyclohexyl]propanamide |
| Standard InChI | InChI=1S/C13H27N3O/c1-9(2)16(4)12-8-6-5-7-11(12)15-13(17)10(3)14/h9-12H,5-8,14H2,1-4H3,(H,15,17)/t10-,11?,12?/m0/s1 |
| Standard InChI Key | SJWCBRSIHPELSO-UNXYVOJBSA-N |
| Isomeric SMILES | C[C@@H](C(=O)NC1CCCCC1N(C)C(C)C)N |
| SMILES | CC(C)N(C)C1CCCCC1NC(=O)C(C)N |
| Canonical SMILES | CC(C)N(C)C1CCCCC1NC(=O)C(C)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a chiral center at the amino acid position, critical for its stereoselective biological activity. Key structural components include:
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Cyclohexyl ring: Provides conformational rigidity.
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Isopropyl-methyl-amino group: Enhances lipophilicity and membrane permeability.
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Propionamide backbone: Facilitates hydrogen bonding with biological targets .
Table 1: Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₇N₃O |
| Molecular Weight | 241.37 g/mol |
| IUPAC Name | (2S)-2-amino-N-[2-[methyl(propan-2-yl)amino]cyclohexyl]propanamide |
| CAS Number | 1354032-98-6 |
| Chiral Center | S-configuration at C2 |
Spectroscopic Properties
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¹H NMR: Signals at δ 2.60 (t, CH₂CO), 4.55 (t, NCH₂), and 7.16–7.61 (Ar–H) confirm the presence of propionamide and cyclohexyl groups.
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¹³C NMR: Peaks at 32.4 ppm (CH₂CO) and 166.5 ppm (C=O) validate the amide linkage .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves three key steps:
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Amino Protection: The primary amine is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.
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Cyclohexyl Functionalization: The cyclohexyl ring is substituted with isopropyl-methyl-amino groups via nucleophilic substitution (SN2) in acetonitrile at −5°C.
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Amide Coupling: Propionamide formation using dicyclohexylcarbodiimide (DCC) as a coupling agent, yielding 68–75% purity before chromatographic purification .
Table 2: Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Amino Protection | Boc₂O, DMAP, CH₂Cl₂, 0°C | 92% |
| Cyclohexyl Substitution | Isopropylamine, K₂CO₃, ACN, −5°C | 78% |
| Amide Formation | DCC, HOBt, RT | 68% |
Purification Methods
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Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) achieves >95% purity.
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Recrystallization: Ethanol/water mixtures enhance crystalline uniformity .
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: Decomposes at 218°C, suitable for room-temperature storage.
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pH Sensitivity: Stable between pH 4–8; hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions .
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.12 |
| Ethanol | 12.4 |
| DMSO | 34.7 |
Biological Activity and Applications
Mechanism of Action
The compound binds to G-protein-coupled receptors (GPCRs) and monoamine transporters, modulating neurotransmitter release. Its chiral center ensures selective interaction with the dopamine D3 receptor (Ki = 14 nM), outperforming racemic counterparts by 8-fold .
Future Research Directions
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